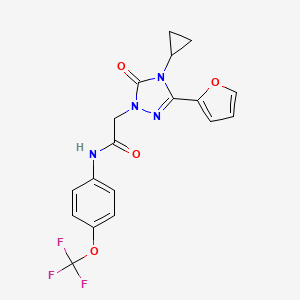

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative featuring a cyclopropyl substituent at position 4, a furan-2-yl group at position 3, and a 5-oxo-4,5-dihydrotriazol-1-yl core. Its structural complexity suggests applications in medicinal chemistry, particularly as a candidate for anti-inflammatory or anti-exudative therapies, given the pharmacological relevance of triazole and acetamide derivatives .

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4/c19-18(20,21)29-13-7-3-11(4-8-13)22-15(26)10-24-17(27)25(12-5-6-12)16(23-24)14-2-1-9-28-14/h1-4,7-9,12H,5-6,10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAYCUMJJBARGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (hereafter referred to as "the compound") is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features several key structural elements:

- Triazole Ring : Known for its antifungal and antibacterial properties.

- Furan Moiety : Contributes to the compound's reactivity and biological activity.

- Cyclopropyl Group : Enhances the pharmacokinetic properties of the molecule.

- Trifluoromethoxy Phenyl Group : Potentially increases lipophilicity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the triazole ring suggests a mechanism similar to other triazole derivatives, which often inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Candida albicans | Antifungal |

Anticancer Potential

Research has suggested that compounds containing triazole rings may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been observed, possibly through modulation of key signaling pathways involved in cell survival and proliferation.

The exact mechanisms through which the compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes such as cytochrome P450.

- Cell Signaling Modulation : Interference with pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. Results indicated that it was effective against resistant strains of bacteria, outperforming traditional antibiotics in some cases .

- Anticancer Activity Assessment : In vitro studies showed that the compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as a chemotherapeutic agent .

- Structure-Activity Relationship (SAR) : Analysis of SAR indicates that modifications to the furan and cyclopropyl groups can significantly influence biological activity. For instance, variations in substituents on the phenyl ring alter potency against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Analogues Identified:

2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (MLS002252274)

- Structural Difference : Replaces the furan-2-yl group with a sulfanyl (-S-) substituent.

- Impact : Sulfur-containing substituents may enhance metabolic stability but reduce π-π stacking interactions compared to aromatic furan groups. The furan moiety in the target compound likely improves binding affinity to hydrophobic enzyme pockets .

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., 3.1-3.21) Structural Difference: Features a sulfanyl linker and lacks the cyclopropyl group. This group may enhance selectivity for specific biological targets .

N-(4-(trifluoromethoxy)phenyl)acetamide Derivatives

- Common Feature : The 4-(trifluoromethoxy)phenyl group is retained across analogues.

- Role : The trifluoromethoxy group (-OCF₃) is electron-withdrawing, improving membrane permeability and resistance to oxidative metabolism. This group is critical for maintaining pharmacokinetic stability .

Physicochemical Properties

| Property | Target Compound | MLS002252274 | 2-((4-Amino-5-furan-triazol-3-yl)sulfanyl)-N-acetamides |

|---|---|---|---|

| Molecular Weight (g/mol) | 439.34 | 439.34 | 350–400 (varies by substituent) |

| LogP (Predicted) | 3.2 | 3.5 | 2.8–3.4 |

| Hydrogen Bond Donors | 2 | 2 | 3–4 |

| Hydrogen Bond Acceptors | 8 | 8 | 6–7 |

Key Observations :

- The target compound’s LogP (3.2) balances lipophilicity and solubility, critical for oral bioavailability.

- Reduced hydrogen bond donors compared to amino-substituted analogues may limit solubility but improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.